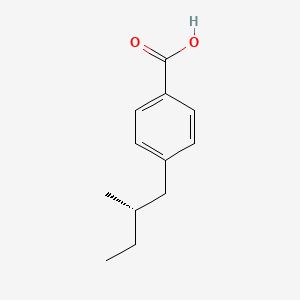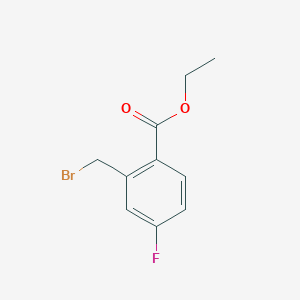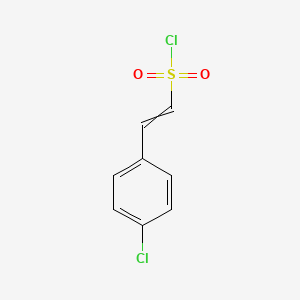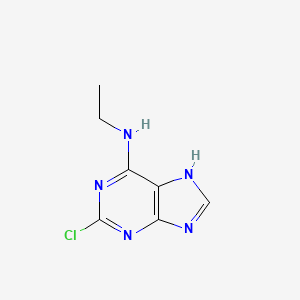
2-chloro-N-ethyl-9H-Purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-ethyl-9H-Purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes. This compound is characterized by the presence of a chlorine atom at the 2-position and an ethyl group at the N-position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-9H-Purin-6-amine typically involves the chlorination of a purine derivative followed by the introduction of an ethyl group. One common method involves the reaction of 6-chloropurine with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-ethyl-9H-Purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-ethyl-7H-purin-6-amine derivatives.
Oxidation: Formation of purine oxides.
Reduction: Formation of N-ethyl-7H-purin-6-amine.
Aplicaciones Científicas De Investigación
2-chloro-N-ethyl-9H-Purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-ethyl-9H-Purin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-7H-purin-2-amine
- 2-amino-6-chloropurine
- 6-chloroguanine
Uniqueness
2-chloro-N-ethyl-9H-Purin-6-amine is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C7H8ClN5 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
2-chloro-N-ethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H8ClN5/c1-2-9-5-4-6(11-3-10-4)13-7(8)12-5/h3H,2H2,1H3,(H2,9,10,11,12,13) |
Clave InChI |
KOUDEUMDARQLLZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC2=C1NC=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
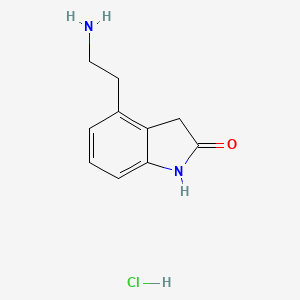
![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)
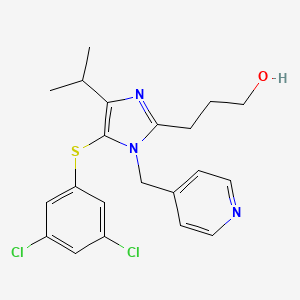
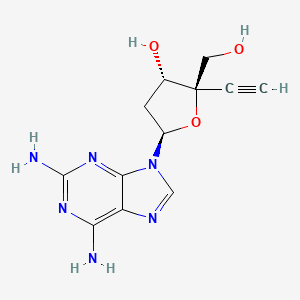
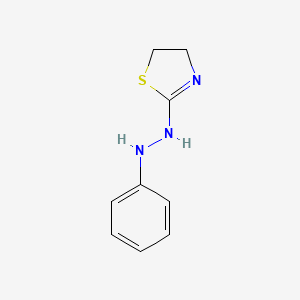
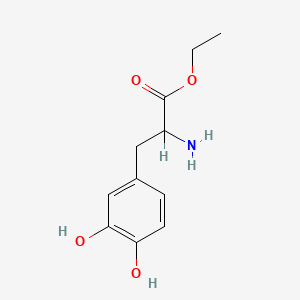
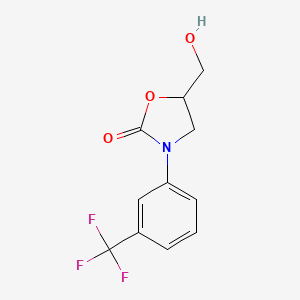
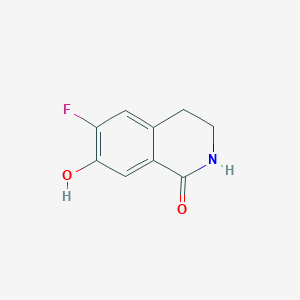
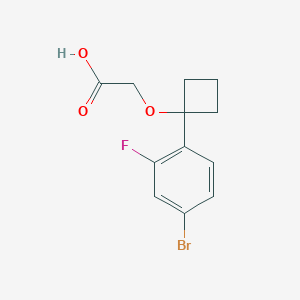
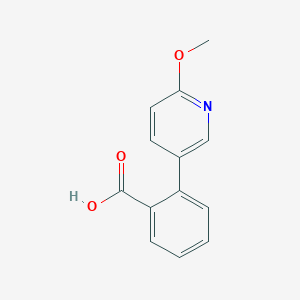
![2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
